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molecular formula C10H7NO3 B8392875 2-(2-Nitrophenyl)furan

2-(2-Nitrophenyl)furan

Cat. No. B8392875
M. Wt: 189.17 g/mol
InChI Key: RBJGJTIFOOYURP-UHFFFAOYSA-N
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Patent
US06884801B1

Procedure details

2-(2-Nitrophenyl)furan (0.51 g) was dissolved in 10 mL of EtOH. To this solution was added 0.07 g of 10% Pd/C and 1 mL of EtOH. This mixture was stirred and treated dropwise with 1.4 mL of 35% hydrazine. The suspension was filtered, and the filtrate was evaporated. The resulting residue was taken up in 50 mL of toluene and re-evaporated to give 2-(2-aminophenyl)furan. [This compound was reported in Smith et al.; J. Am. Chem Soc. 1953, 75, 6335.]
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.07 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:11][CH:12]=[CH:13][CH:14]=1)([O-])=O.NN>CCO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=1OC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0.07 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
re-evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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